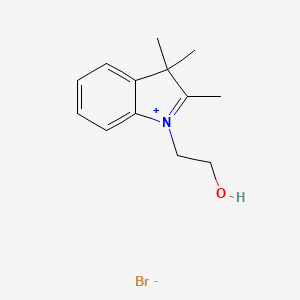

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide

Description

Properties

IUPAC Name |

2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18NO.BrH/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15;/h4-7,15H,8-9H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAPWPPOVDTKHL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C1(C)C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385922 | |

| Record name | 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29636-94-0 | |

| Record name | 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide CAS number

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide

Introduction: Unveiling a Key Building Block in Dye Chemistry

In the landscape of functional organic materials, specific precursors dictate the efficacy and novelty of the final product. This compound, a quaternary indolium salt, stands out as a pivotal intermediate, particularly in the synthesis of cyanine dyes.[1][] Its strategic importance lies in a molecular architecture that combines a reactive indolium core with a versatile hydroxyethyl functional group.[1] This combination not only facilitates the construction of complex chromophores with strong absorption in the near-infrared (NIR) spectrum but also imparts favorable solubility and conjugation capabilities.[1][] This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications and safety protocols, designed for professionals in chemical synthesis and drug development.

Section 1: Core Chemical & Physical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. The CAS Number for this compound is 29636-94-0 .[1][3][4] A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 29636-94-0 | [1][4] |

| Molecular Formula | C₁₃H₁₈BrNO | [3][4] |

| Molecular Weight | 284.19 g/mol | [1][4] |

| IUPAC Name | 2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol bromide | [4] |

| Synonyms | 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium bromide | |

| Appearance | Purple to purplish-red solid | [3] |

| Storage Temperature | Inert atmosphere, Room Temperature | [3] |

| InChI Key | ULAPWPPOVDTKHL-UHFFFAOYSA-M | [1][4] |

The presence of the hydroxyethyl group is a critical feature, enhancing the compound's hydrophilicity and water solubility compared to analogs with simple alkyl substitutions.[1] This property is highly advantageous for biological applications where aqueous compatibility is paramount. Furthermore, the bromide counterion generally confers higher aqueous solubility than iodide salts, influencing crystal packing and dissolution kinetics.[1]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a direct quaternization reaction. This process involves the N-alkylation of 2,3,3-trimethylindolenine with 2-bromoethanol.

Caption: General workflow for the synthesis of the target indolium salt.

Detailed Experimental Protocol

-

Objective: To synthesize this compound via N-alkylation.

-

Materials:

-

2,3,3-trimethylindolenine

-

2-bromoethanol

-

Acetonitrile (or ethanol, toluene)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

-

-

Methodology:

-

Inert Atmosphere: Assemble the glassware and flush the system with an inert gas (e.g., Nitrogen) to prevent potential oxidation during the reaction.[1]

-

Reagent Addition: In the round-bottom flask, dissolve 2,3,3-trimethylindolenine in the chosen solvent (e.g., acetonitrile). Add a stoichiometric equivalent or slight excess of 2-bromoethanol to the solution.

-

Reaction Conditions: Heat the mixture to reflux (typically 80–110 °C, depending on the solvent) with continuous stirring.[1]

-

Monitoring: Allow the reaction to proceed for 8 to 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will often precipitate out of the non-polar or moderately polar solvent.

-

Purification: Collect the solid product by filtration. Wash the crude product with a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials. If necessary, further purification can be achieved by recrystallization.

-

Drying: Dry the purified solid product under vacuum to remove residual solvent.

-

Causality Behind Experimental Choices

-

Inert Atmosphere: The indolenine precursor can be susceptible to oxidation, especially at elevated temperatures. An inert atmosphere preserves the integrity of the reactant and prevents the formation of undesired byproducts.

-

Solvent Selection: Acetonitrile, ethanol, or toluene are commonly used.[1] The choice of solvent influences reaction rate and product solubility. Acetonitrile is often preferred for its ability to dissolve the reactants while allowing the salt product to precipitate upon cooling, simplifying isolation.

-

Reflux Conditions: The quaternization reaction requires sufficient thermal energy to overcome the activation barrier for the nucleophilic attack of the indolenine nitrogen on the electrophilic carbon of 2-bromoethanol. Refluxing provides sustained, controlled heating to drive the reaction to completion.

Section 3: Applications in Drug Development and Research

The primary value of this compound lies in its role as a precursor to sophisticated functional molecules.

Caption: Role as a precursor in developing functional dyes for R&D.

Precursor for Cyanine Dyes

This indolium salt is a fundamental building block for synthesizing heptamethine cyanine dyes.[1] The indolium ring system forms the terminal heterocyclic nucleus of the dye, which is essential for its photophysical properties. The reactive methyl group at the 2-position of the indolium ring is readily condensed with various linkers to create the polymethine chain characteristic of cyanine dyes.

Fluorescent Probes and Bioimaging

Cyanine dyes derived from this precursor exhibit strong absorption and fluorescence in the NIR region (700-900 nm).[1] This "optical window" in biological tissues minimizes autofluorescence and allows for deep-tissue imaging. The hydroxyethyl group serves two key purposes:

-

Enhanced Solubility: It improves the water solubility of the final dye, which is crucial for use in biological buffers and in vivo applications.[]

-

Conjugation Handle: The hydroxyl (-OH) group is a reactive site for covalent attachment to biomolecules such as proteins, antibodies, or nucleic acids.[1][] This enables the creation of targeted fluorescent probes for specific cellular components or disease markers.

Photodynamic Therapy (PDT)

As precursors for photosensitizers, indolium-derived dyes are used in photodynamic therapy.[] When activated by light of a specific wavelength, these dyes can generate reactive oxygen species (ROS) that induce localized cell death, a mechanism leveraged for treating certain cancers and other diseases.[] The ability to tune the dye's structure allows for optimizing its light absorption properties for effective tissue penetration.[]

Analytical and Diagnostic Sensing

The fluorescence of cyanine dyes can be sensitive to the local microenvironment, such as pH, polarity, or the presence of specific ions. This property allows for the design of sensitive indicators for analytical chemistry and medical diagnostics.[]

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. This compound is classified as an irritant.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

| (Data sourced from Sigma-Aldrich and ChemicalBook safety information)[3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.[5]

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

-

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, get medical advice.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[6]

Storage

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place. It should be stored under an inert atmosphere to maintain its stability and prevent degradation.[3]

Conclusion

This compound (CAS No. 29636-94-0) is more than a simple chemical; it is a strategic enabler for innovation in materials science and biomedicine. Its well-defined synthesis, coupled with the functional advantages conferred by its hydroxyethyl group, solidifies its position as a critical precursor for advanced NIR dyes and probes. For researchers in drug development and diagnostics, a mastery of its properties and handling is essential for leveraging its full potential in creating next-generation tools for imaging, sensing, and therapy.

References

-

PubChem. 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide. Available from: [Link].

-

PubChem. 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-. Available from: [Link].

-

3M. Safety Data Sheet. Available from: [Link].

-

PubChem. 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 3. 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | 29636-94-0 [amp.chemicalbook.com]

- 4. 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | C13H18BrNO | CID 2848506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide: Properties, Synthesis, and Applications in Advanced Material and Bioprobe Development

Executive Summary: This guide provides a comprehensive technical overview of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide, a key chemical intermediate for researchers in materials science and drug development. We will dissect its core molecular properties, provide a detailed synthesis protocol, and explore its pivotal role as a precursor for near-infrared (NIR) heptamethine cyanine dyes. The document emphasizes the strategic importance of its chemical structure, particularly the reactive indolium core and the versatile hydroxyethyl functional group, which together enable the development of sophisticated probes for bioimaging, diagnostics, and photodynamic therapy.

Core Molecular Profile

This compound is a quaternary ammonium salt based on an indolium scaffold. Its structure is fundamental to its utility, combining a rigid, electron-rich aromatic system with a functional group amenable to further chemical modification.

| Property | Value | Source(s) |

| Molecular Weight | 284.19 g/mol | [1][2][3] |

| Molecular Formula | C₁₃H₁₈BrNO | [2][3][4] |

| CAS Number | 29636-94-0 | [1][2][3][5] |

| IUPAC Name | 2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol bromide | [2] |

| Synonyms | 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium bromide | [3][4][5] |

| Physical Form | Solid | [5] |

| Purity | ≥97% (Typical) | [5][6] |

| InChI Key | ULAPWPPOVDTKHL-UHFFFAOYSA-M | [1][2] |

Physicochemical Properties and Structural Rationale

The functionality of this compound is a direct result of its molecular architecture. Understanding the role of each component is critical for its effective application.

-

The Indolium Core: The 2,3,3-trimethyl-3H-indolium cation is the chromophoric foundation. This heterocyclic system is a key building block for polymethine dyes, where its nitrogen atom acts as part of a conjugated electron system. This delocalization is essential for the strong absorption properties of the resulting dyes, particularly in the near-infrared (NIR) region.[1]

-

The Hydroxyethyl Group (-CH₂CH₂OH): This functional group imparts two crucial properties:

-

Enhanced Aqueous Solubility: Compared to simple alkyl-substituted analogs like 1-butyl-5-methoxy-2,3,3-trimethyl-3H-indol-1-ium iodide, the terminal hydroxyl group significantly increases hydrophilicity.[1] This is a decisive advantage for biological applications, where probes must function in aqueous media.

-

Reactive Handle for Bioconjugation: The primary alcohol is a versatile site for subsequent chemical reactions, such as esterification.[1] This allows the indolium core to be covalently attached to biomolecules (e.g., antibodies, peptides) or nanoparticles, enabling the creation of targeted imaging agents or therapeutics.[1]

-

-

The Bromide Counter-ion (Br⁻): In ionic compounds, the counter-ion influences physical properties like solubility and crystal packing. Bromide salts of this type generally exhibit higher aqueous solubility than their iodide counterparts, further enhancing their suitability for biological research.[1]

Synthesis and Purification

The synthesis of this compound is a classic example of a nucleophilic substitution reaction, specifically the quaternization of a tertiary amine.

Reaction Mechanism

The synthesis proceeds via an Sɴ2 mechanism where the lone pair of electrons on the nitrogen atom of 2,3,3-trimethylindolenine attacks the electrophilic carbon of 2-bromoethanol. The nitrogen atom becomes quaternized, forming a stable cationic indolium ring, with the displaced bromide serving as the counter-ion. The use of heat (reflux) is necessary to provide the activation energy for the reaction to proceed at a practical rate. An inert atmosphere is crucial to prevent the potential oxidation of the electron-rich indolenine starting material.[1]

General Synthesis Workflow

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried. Purge the system with an inert gas, such as nitrogen or argon.

-

Charging Reactants: To the flask, add 2,3,3-trimethylindolenine (1.0 eq). Add a suitable solvent, such as acetonitrile or ethanol (approx. 5-10 mL per gram of indolenine).[1]

-

Initiating the Reaction: While stirring, add 2-bromoethanol (1.1-1.5 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (typically 80–110 °C) and maintain this temperature for 8 to 24 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The resulting crude solid is then collected.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product as a solid.

-

Drying and Storage: Dry the purified product under vacuum. Store the final compound in a tightly sealed container under an inert atmosphere at room temperature.[3][4][5]

Key Applications in Research and Development

The primary value of this compound lies not in its direct biological activity, but in its role as a versatile building block for creating functional molecules.

Cornerstone Precursor for Near-Infrared (NIR) Cyanine Dyes

This compound is a crucial precursor for the synthesis of heptamethine cyanine dyes.[1] These dyes are of immense interest due to their strong optical absorption and fluorescence in the NIR window (700-900 nm), a region where biological tissues have minimal absorbance and autofluorescence, allowing for deep-tissue imaging. The indolium salt is condensed with a polymethine bridge to construct the final cyanine dye structure.[1]

Logical Flow to Application

Caption: From precursor to advanced functional applications.

Bioconjugation and Photodynamic Therapy

-

Targeted Probes: The hydroxyethyl group provides a convenient attachment point for linkers, which can then be used to conjugate the resulting cyanine dye to targeting moieties. For example, a derivative, 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide, uses a carboxyl group for covalent attachment to biomolecules for targeted bioimaging.[1][7]

-

Photodynamic Therapy (PDT): Cyanine derivatives synthesized from this precursor can act as photosensitizers.[] Upon excitation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that induce localized cell death, a mechanism exploited in photodynamic therapy for treating cancer and other diseases.[]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure user safety.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Health Hazards | GHS07 (Exclamation Mark)[5] | Warning[3][5] | H315: Causes skin irritation.[3][5][9]H319: Causes serious eye irritation.[3][5][9]H335: May cause respiratory irritation.[3][5][9] |

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area or under a chemical fume hood.[9]

-

Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10]

-

Avoid breathing dust.[9] Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Keep under an inert atmosphere to maintain chemical integrity.[3][4][5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and amines.[10]

First Aid Measures:

-

If Inhaled: Remove person to fresh air. If you feel unwell, get medical attention.[9][10]

-

On Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][10]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3][5][9]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]

Conclusion and Future Outlook

This compound is more than a mere chemical reagent; it is an enabling platform technology. Its well-defined structure provides a reliable and versatile starting point for the synthesis of high-performance NIR cyanine dyes. The strategic inclusion of the hydroxyethyl group bridges the gap between organic chemistry and biological applications, allowing for the development of sophisticated, targeted agents for advanced diagnostics and therapies. Future research will likely focus on incorporating this and similar indolium structures into novel polymeric materials, stimuli-responsive systems, and next-generation theranostic agents, further solidifying its importance in the fields of materials science and medicine.

References

- Benchchem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- PubChem. (n.d.). 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide.

- ChemicalBook. (n.d.). 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide.

- Acros Pharmatech. (n.d.). This compound.

- Guidechem. (n.d.). 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide.

- 3M. (2018). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet for 2,3,3-Trimethylindolenine.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- BOC Sciences. (n.d.). 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide.

- PubMed Central. (n.d.). 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide monohydrate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | C13H18BrNO | CID 2848506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | 29636-94-0 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 29636-94-0 [sigmaaldrich.com]

- 6. This compound [acrospharma.co.kr]

- 7. 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. multimedia.3m.com [multimedia.3m.com]

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide

Introduction: A Cornerstone Intermediate in Functional Dye Chemistry

This compound is a heterocyclic quaternary ammonium salt. While not an end-product itself, it serves as a high-value chemical intermediate of significant interest to researchers in materials science and medicinal chemistry. Its molecular architecture, featuring a reactive indolium core paired with a versatile hydroxyethyl functional group, makes it an essential building block for the synthesis of complex organic molecules.[1]

Primarily, this compound is a crucial precursor in the preparation of cyanine dyes.[1][] These dyes are renowned for their strong absorption and fluorescence properties, particularly in the near-infrared (NIR) region. This characteristic is highly sought after for a range of advanced applications, including:

-

Biomedical Imaging: As fluorescent probes for tracking disease biomarkers and in vivo imaging of tissues.[]

-

Photodynamic Therapy (PDT): As photosensitizers that generate reactive oxygen species to selectively destroy cancer cells upon light activation.[]

-

Optoelectronic Devices: In the development of organic light-emitting diodes (OLEDs) and solar cells.[]

The presence of the hydroxyl group offers a reactive handle for further chemical modifications, such as esterification, allowing the indolium core to be incorporated into polymers or conjugated to biomolecules, thereby expanding its utility.[1][] This guide provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, grounded in established chemical principles and rigorous safety standards.

Section 1: Mechanistic Insights: The Chemistry of Quaternization

The synthesis of this compound is achieved through the N-alkylation of 2,3,3-trimethyl-3H-indole. This reaction is a classic example of a quaternization , where a tertiary amine is converted into a quaternary ammonium salt.

The core mechanism is a bimolecular nucleophilic substitution (SN2) reaction .

-

Nucleophilic Attack: The nitrogen atom in the 2,3,3-trimethyl-3H-indole (the nucleophile) attacks the carbon atom bonded to the bromine in 2-bromoethanol (the electrophile). The lone pair of electrons on the nitrogen forms a new carbon-nitrogen bond.

-

Transition State: A transient, high-energy transition state is formed where the N-C bond is partially formed and the C-Br bond is partially broken.

-

Leaving Group Departure: Simultaneously, the bromine atom departs with the electron pair from the C-Br bond, becoming a bromide anion (Br⁻). This bromide ion serves as the counter-ion to the newly formed positively charged indolium cation.

The choice of reactants and conditions is critical for maximizing the efficiency of this SN2 pathway:

-

Substrate: 2-bromoethanol is an excellent substrate as it is a primary alkyl halide, which minimizes steric hindrance and favors the SN2 mechanism over competing elimination (E2) reactions.

-

Solvent: A polar aprotic solvent like acetonitrile is often preferred. It can dissolve the reactants but does not participate in hydrogen bonding, which could otherwise solvate and stabilize the nucleophile, reducing its reactivity.[3]

-

Temperature: The reaction is typically conducted under reflux to provide the necessary activation energy for the reaction to proceed at a reasonable rate.[1][3]

-

Inert Atmosphere: Using an inert atmosphere, such as nitrogen or argon, is a precautionary measure to prevent potential side reactions or degradation of the indole starting material through oxidation at high temperatures.[1]

Section 2: Detailed Synthesis Protocol

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[3] All operations involving 2-bromoethanol must be performed in a certified chemical fume hood.

Step 1: Reagent Preparation and Reactor Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent the introduction of moisture.

-

Establish an inert atmosphere by connecting the top of the condenser to a nitrogen or argon gas line with an oil bubbler outlet.

Step 2: Reaction Execution

-

To the reaction flask, add 2,3,3-trimethyl-3H-indole (5.00 g, 31.4 mmol).

-

Add 20 mL of dry acetonitrile via syringe. Stir the mixture until the indole is fully dissolved.

-

Carefully add 2-bromoethanol (2.80 mL, 39.3 mmol, 1.25 equivalents) to the solution using a syringe.

-

With the inert atmosphere maintained and condenser water flowing, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.

-

Allow the reaction to proceed under reflux with continuous stirring for 24 hours. The solution may change color, often to a dark purple hue.[3]

Step 3: Product Isolation and Work-up

-

After 24 hours, turn off the heat and allow the flask to cool to room temperature.

-

Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator. This will yield a dark, oily, or solid residue.

-

To the residue, add approximately 60 mL of diethyl ether and stir or sonicate vigorously. This step is crucial for washing away any unreacted 2,3,3-trimethyl-3H-indole and other non-polar impurities.

-

Decant the diethyl ether wash. Repeat this washing process two more times to ensure thorough removal of starting materials.

Step 4: Purification by Recrystallization

-

Dissolve the crude residue in a minimal amount of hot acetone.

-

While the acetone solution is still warm, slowly add diethyl ether until the solution becomes cloudy, indicating the onset of precipitation.

-

Allow the flask to cool slowly to room temperature, and then place it in a freezer or ice bath for several hours to maximize crystal formation.

-

Collect the resulting solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Dry the purified product under vacuum to obtain this compound, typically as a pale purple or off-white solid.[3] A typical yield for this procedure is in the range of 75-85%.

Section 3: Materials and Methods

Table 1: Reagent Specifications

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Amount Used | Moles (mmol) |

|---|---|---|---|---|

| 2,3,3-Trimethyl-3H-indole | 1640-39-7 | 159.23 | 5.00 g | 31.4 |

| 2-Bromoethanol | 540-51-2 | 124.96 | 2.80 mL (3.93 g) | 31.4 |

| Dry Acetonitrile | 75-05-8 | 41.05 | 20 mL | N/A |

| Diethyl Ether | 60-29-7 | 74.12 | ~200 mL | N/A |

| Acetone | 67-64-1 | 58.08 | As needed | N/A |

Table 2: Equipment List

| Equipment | Purpose |

|---|---|

| 100 mL Round-bottom flask | Reaction vessel |

| Magnetic stir plate and stir bar | Agitation |

| Reflux condenser | Prevent solvent loss during heating |

| Heating mantle with controller | Heat source |

| Nitrogen/Argon gas line with bubbler | Maintain inert atmosphere |

| Syringes and needles | Reagent transfer |

| Rotary evaporator | Solvent removal |

| Büchner funnel and filter flask | Vacuum filtration |

| Vacuum pump | For filtration and drying |

Section 4: Critical Safety and Hazard Management

The synthesis of this compound involves highly hazardous materials. Strict adherence to safety protocols is mandatory.

Table 3: Chemical Hazard Summary

| Chemical | Hazard Class | Key Risks |

|---|---|---|

| 2-Bromoethanol | Highly Toxic, Flammable | Fatal if swallowed, inhaled, or absorbed through skin. Causes severe irritation and burns.[4][5][6] |

| 2,3,3-Trimethyl-3H-indole | Irritant | Irritating to eyes, skin, and respiratory system.[7][8] |

| Acetonitrile | Flammable, Toxic | Flammable liquid. Harmful if swallowed or inhaled. |

| Diethyl Ether | Highly Flammable | Extremely flammable. Can form explosive peroxides. |

| Acetone | Highly Flammable | Flammable liquid. Causes eye irritation. |

Mandatory Safety Procedures:

-

Fume Hood: All handling of 2-bromoethanol and volatile solvents must be conducted inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile over neoprene or butyl rubber). Change gloves immediately if contamination occurs.

-

Eye Protection: Chemical safety goggles and a face shield are required when handling 2-bromoethanol.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fastened.

-

-

Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. Keep an appropriate fire extinguisher (e.g., dry chemical or CO₂) nearby.

-

Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be collected in separate, labeled containers.

Section 5: Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.

-

Appearance: A pale purple or off-white crystalline solid.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most definitive method for structural confirmation. Expected signals would correspond to the gem-dimethyl protons, the C2-methyl group, the aromatic protons of the indole ring, and the two methylene groups of the hydroxyethyl chain. A similar compound, 1-(2-carboxyethyl)-2,3,3-trimetyl-3H-indolium bromide, shows characteristic signals for the indolium core protons between 7.60-8.02 ppm and the N-CH₂ protons around 4.66 ppm.[3]

-

¹³C NMR: Provides confirmation of the carbon skeleton.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a parent ion peak corresponding to the cationic portion of the molecule (C₁₃H₁₈NO⁺) at m/z ≈ 204.14.

Section 6: Synthesis Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

References

-

This compound, PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information for "Light- and thermo-responsive spiropyran-based homopolymer synthesized by RAFT polymerization", Royal Society of Chemistry. [Link]

-

2,3,3-Trimethyl-3H-indole, ChemBK. [Link]

-

Material Safety Data Sheet - 2-Bromoethanol, 98%, Cole-Parmer. [Link]

Sources

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide (CAS No: 29636-94-0). This document is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science, offering expert insights into the handling and utilization of this versatile chemical intermediate.

Introduction: A Key Intermediate in Near-Infrared Technologies

This compound is a quaternary ammonium salt of the indolenine heterocyclic family. Its molecular structure, featuring a reactive indolium core and a functional hydroxyethyl group, establishes it as a critical precursor in the synthesis of a variety of functional organic molecules.[1] Most notably, it serves as an essential building block for the creation of heptamethine cyanine dyes. These dyes are of significant interest due to their strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum, a property highly sought after for in-vivo imaging, diagnostic probes, and optical sensing applications.[2] The presence of the hydroxyethyl group enhances the aqueous solubility of this indolium salt compared to its alkyl-substituted counterparts, a crucial feature for biological applications.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in research and development.

General Properties

The general physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol;bromide | |

| CAS Number | 29636-94-0 | [1] |

| Molecular Formula | C₁₃H₁₈BrNO | [2] |

| Molecular Weight | 284.19 g/mol | [2] |

| Physical Form | Solid | [3] |

| Melting Point | ~197 °C | [1] |

| Storage | Room temperature, under inert atmosphere | [3] |

Solubility Profile

The hydroxyethyl functional group imparts a degree of hydrophilicity to the molecule, making it more soluble in aqueous and polar organic solvents compared to analogous indolium salts with simple alkyl chains.[1] The bromide counter-ion also generally contributes to higher aqueous solubility compared to iodide salts.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides a definitive fingerprint of the molecule. Key expected signals include those for the aromatic protons of the indole ring, typically observed in the range of δ 7.0–8.0 ppm. The protons of the hydroxyethyl group are expected to appear as multiplets around δ 3.5–4.0 ppm. The distinct singlets for the three methyl groups (two at C3 and one at C2) are also characteristic features.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic moieties, and C=N stretch of the indolium ring are expected.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular weight and elemental composition of the compound.

Synthesis and Handling

Synthetic Pathway: Quaternization of 2,3,3-Trimethylindoline

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, specifically the quaternization of 2,3,3-trimethylindoline with 2-bromoethanol. The lone pair of electrons on the nitrogen atom of the indoline acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol and displacing the bromide ion to form the quaternary ammonium salt.

Caption: General synthetic scheme for this compound.

Experimental Protocol: A Field-Proven Methodology

This protocol is adapted from established procedures for the synthesis of functionalized indolium salts and provides a reliable method for the preparation of the target compound.

Materials:

-

2,3,3-Trimethylindoline

-

2-Bromoethanol

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,3-trimethylindoline (1 equivalent) and anhydrous acetonitrile.

-

Add 2-bromoethanol (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting crude product with anhydrous diethyl ether to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the final product as a solid.

Safety and Handling

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] The GHS pictogram associated with this compound is GHS07 (Exclamation mark).[3]

Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the indolium ring and the nucleophilic character of the hydroxyl group.

Precursor for Cyanine Dyes

The primary application of this compound is as a key intermediate in the synthesis of heptamethine cyanine dyes.[1] The C2-methyl group of the indolium ring is activated and can be deprotonated by a base to form a reactive methylene base. This intermediate then undergoes condensation with a polymethine bridge-forming reagent to construct the characteristic conjugated system of cyanine dyes.

Caption: Role of the indolium salt in cyanine dye synthesis.

Functionalization of the Hydroxyethyl Group

The terminal hydroxyl group provides a versatile handle for further chemical modifications. It can undergo esterification, etherification, or be converted to other functional groups, allowing for the covalent attachment of the resulting dye to biomolecules or incorporation into polymeric systems.

Conclusion

This compound is a valuable and versatile chemical intermediate with a primary role in the synthesis of near-infrared absorbing cyanine dyes. Its synthesis is straightforward, and its chemical properties, particularly the presence of the functionalizable hydroxyethyl group, make it an attractive building block for the development of advanced materials for bioimaging, diagnostics, and other high-technology applications. A thorough understanding of its properties and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

-

3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide - PubChem. (URL: [Link])

-

Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC. (URL: [Link])

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide (CAS No. 29636-94-0), a key intermediate in the synthesis of cyanine dyes and other functional organic materials.[1] We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy—that are essential for the structural elucidation and quality assessment of this compound. This document is intended for researchers, chemists, and drug development professionals, offering not only spectral data and interpretation but also the underlying theoretical principles and field-proven experimental protocols.

Introduction: The Molecular Blueprint

This compound is a quaternary indolium salt. Its structure comprises a heterocyclic indolium core, which acts as a robust chromophore, and a hydroxyethyl functional group that enhances solubility and provides a reactive site for further chemical modifications.[1][] These features make it a valuable building block for near-infrared (NIR) absorbing cyanine dyes used in bioimaging, diagnostics, and optical sensing.[1]

Accurate and comprehensive characterization is paramount to ensure the purity and structural integrity of this precursor, which directly impacts the performance of the final synthesized materials. This guide provides the necessary spectroscopic framework for such validation.

Caption: Molecular structure of the topic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Theoretical Principles

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key parameters are:

-

Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups, like the quaternary nitrogen, cause a downfield shift (higher ppm).

-

Integration: The area under a peak is proportional to the number of protons it represents.

-

Multiplicity (Splitting): Arises from spin-spin coupling between adjacent, non-equivalent protons and follows the n+1 rule.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom gives a distinct signal, allowing for a direct count of non-equivalent carbons.

Experimental Protocol: ¹H and ¹³C NMR

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective at dissolving polar organic salts. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Place the NMR tube into the spectrometer. The magnetic field is locked and shimmed to ensure homogeneity. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient.

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is then phase- and baseline-corrected, and the chemical shifts are referenced to the internal standard.

Data Interpretation

While a definitive spectrum for the title compound is not publicly available, the ¹H NMR data for the structurally analogous 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide provides a reliable reference.[3] The primary difference is the terminal group of the N-ethyl chain (hydroxyl vs. carboxylic acid), which will have a minor effect on the chemical shifts of the adjacent methylene protons.

¹H NMR (Predicted, based on analogue in DMSO-d₆) [3]

-

Aromatic Protons (Ar-H): Expected in the range of δ 7.60-8.10 ppm . These four protons on the benzo- part of the indolium ring will appear as complex multiplets due to coupling. Their downfield shift is characteristic of aromatic protons attached to a positively charged heterocyclic system.

-

N-CH₂-CH₂-OH Protons:

-

The methylene group attached to the nitrogen (N-CH₂ ) is predicted around δ 4.70 ppm as a triplet. The strong deshielding effect of the adjacent quaternary nitrogen causes this significant downfield shift.

-

The methylene group attached to the hydroxyl group (CH₂-OH ) is predicted around δ 3.90 ppm as a triplet.

-

-

C2-CH₃ Proton: The methyl group at the C2 position is expected as a singlet around δ 2.90 ppm .

-

C3-(CH₃)₂ Protons: The two methyl groups at the C3 position (gem-dimethyl) are magnetically equivalent and will appear as a sharp singlet integrating to 6 protons, predicted around δ 1.55 ppm .

-

-OH Proton: The hydroxyl proton signal can be broad and its chemical shift is variable, depending on concentration and temperature. It is expected to appear around δ 5.0-5.5 ppm .

¹³C NMR (Predicted)

-

Aromatic Carbons: Six signals expected between δ 115-145 ppm .

-

C=N Carbon (C2): Highly deshielded, expected around δ 180-185 ppm .

-

Quaternary Carbon (C3): Expected around δ 50-55 ppm .

-

N-CH₂ Carbon: Deshielded by the nitrogen, expected around δ 45-50 ppm .

-

CH₂-OH Carbon: Expected around δ 58-62 ppm .

-

C2-CH₃ Carbon: Expected around δ 14-18 ppm .

-

C3-(CH₃)₂ Carbons: Expected around δ 25-30 ppm .

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic-H | 7.60 - 8.10 | Multiplet | 4H |

| -OH | ~5.0 - 5.5 | Broad Singlet | 1H |

| N-CH₂- | ~4.70 | Triplet | 2H |

| -CH₂-OH | ~3.90 | Triplet | 2H |

| C2-CH₃ | ~2.90 | Singlet | 3H |

| C3-(CH₃)₂ | ~1.55 | Singlet | 6H |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.

Theoretical Principles

When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. These vibrational modes (stretching, bending) are characteristic of particular functional groups. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹), providing a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique for solid samples that requires minimal preparation.

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation

The FTIR spectrum of this compound will exhibit characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |

| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding. |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Indicates the aromatic part of the indolium ring. |

| 2980 - 2850 | C-H stretch | Aliphatic C-H | Corresponds to the methyl and methylene groups. |

| ~1640 | C=N⁺ stretch | Iminium ion | A key peak confirming the C=N double bond of the indolium cation. |

| 1600, 1480 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| 1380, 1365 | C-H bend | Gem-dimethyl | Often shows a characteristic doublet for the C(CH₃)₂ group. |

| ~1050 | C-O stretch | Primary Alcohol | Confirms the C-O single bond of the hydroxyethyl group. |

| ~760 | C-H bend | Ortho-disubstituted | Out-of-plane bending for the aromatic protons, indicating the substitution pattern. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly in conjugated systems.

Theoretical Principles

The indolium cation contains a conjugated π-system. When it absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital (e.g., π) to a higher energy one (e.g., π*). The wavelength of maximum absorbance (λmax) is characteristic of the chromophore's structure. As conjugation increases, the energy gap for this transition decreases, shifting λmax to longer wavelengths (a bathochromic shift).[4]

Experimental Protocol

-

Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or water).

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at λmax.

-

Baseline Correction: Run a baseline spectrum with a cuvette containing only the solvent.

-

Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan the desired wavelength range (e.g., 200-400 nm).

Data Interpretation

The UV-Vis spectrum of the indolium salt is expected to show distinct absorption bands characteristic of the indole-based chromophore. For indole and its simple derivatives, two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions, are typically observed. For the title compound, these transitions are expected to result in absorption maxima in the UV region.

-

Predicted λmax: Based on data for similar indolenine and indolium structures, two primary absorption peaks are anticipated.

-

A strong absorption band is expected around 220-230 nm .

-

A second, slightly weaker band is expected around 270-280 nm .

-

These absorptions are due to π → π* transitions within the conjugated system of the indolium ring. The exact position and intensity (molar absorptivity, ε) can be influenced by the solvent polarity.

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of data from NMR, FTIR, and UV-Vis.

Caption: Integrated workflow for structural confirmation.

The workflow begins with the unknown sample. FTIR first confirms the presence of key functional groups (alcohol, aromatic ring, iminium). UV-Vis verifies the existence of the expected indolium chromophore. Finally, NMR spectroscopy provides the definitive map, connecting all the pieces by establishing the precise carbon-hydrogen framework and confirming the regio- and stereochemistry of the molecule. Together, these three techniques provide a self-validating system for the unambiguous identification and purity assessment of this compound.

References

-

PubChem. (n.d.). 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article]. Retrieved from [Link] [Note: This is a placeholder representing a typical source for supplementary NMR data, like the one referenced for the analogue compound.]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

-

Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal, 80(5), 2093–2109. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide: From Synthesis to Application in Functional Dyes

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Mechanism of Action

Extensive investigation into the direct mechanism of action of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide as a standalone bioactive agent reveals a notable scarcity of detailed research in publicly available scientific literature. The primary role of this compound, as established by current research, is that of a crucial chemical intermediate.[1] Therefore, this guide will focus on its established function as a precursor in the synthesis of functional organic materials, particularly heptamethine cyanine dyes.[1] The "mechanism of action" will be discussed in the context of the functional properties and applications of the molecules derived from this indolium salt.

Introduction to this compound

This compound is a quaternary indolium salt characterized by a positively charged indolium ring, a hydroxyethyl substituent, and a bromide counterion.[1][] This molecular architecture makes it a versatile building block in organic synthesis.[1] The presence of the hydroxyethyl group enhances its solubility in polar media and provides a reactive site for further chemical modifications, such as conjugation to biomolecules.[]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 29636-94-0 | [1][3][4] |

| Molecular Formula | C13H18BrNO | [3][5] |

| Molecular Weight | 284.19 g/mol | [3][6] |

| Physical Form | Solid | [4] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [3][4] |

| Purity | Typically ≥97% | [4] |

| Synonyms | 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium bromide | [3][4] |

Synthesis of this compound

The synthesis of this indolium salt is typically achieved through the quaternization of 2,3,3-trimethylindolenine with 2-bromoethanol.[1] This reaction is generally carried out under reflux conditions in a suitable solvent.[1]

Typical Reaction Protocol

A generalized protocol for the synthesis is as follows:

-

Reactant Preparation: 2,3,3-trimethylindolenine and 2-bromoethanol are the primary reactants.

-

Solvent Selection: Common solvents include acetonitrile, ethanol, or toluene.[1]

-

Reaction Conditions: The mixture is heated to reflux, with temperatures typically ranging from 80–110 °C.[1] The reaction is maintained for a period of 8 to 24 hours.[1]

-

Inert Atmosphere: To prevent oxidation, the reaction is conducted under a nitrogen or other inert atmosphere.[1]

-

Product Isolation: Upon completion, the product is isolated, often through crystallization, and purified.

Caption: Synthetic workflow for this compound.

Role as a Precursor to Functional Dyes and Their Mechanisms

The primary utility of this compound is as a precursor for the synthesis of cyanine dyes, particularly heptamethine cyanine dyes.[1] These dyes are of significant interest in various biomedical applications due to their strong absorption and fluorescence in the near-infrared (NIR) region.[1][]

Synthesis of Cyanine Dyes

The indolium core of the title compound serves as a key building block for constructing the complex chromophores of cyanine dyes.[1] The synthesis involves the condensation of the indolium salt with a suitable polymethine chain-containing reagent.

Applications and Mechanisms of Derived Dyes

The functional properties and mechanisms of action of the cyanine dyes derived from this compound are diverse and depend on the final structure of the dye.

Cyanine dyes derived from this precursor are extensively used in the synthesis of fluorescent probes for biological labeling and imaging.[]

-

Mechanism: The indolium core provides strong light absorption, and the resulting cyanine dye exhibits fluorescence.[] The hydroxyethyl group can be used to conjugate the dye to biomolecules like proteins or nucleic acids, allowing for targeted imaging.[] These probes are valuable in techniques such as flow cytometry and fluorescence microscopy.[]

The derived cyanine dyes can act as photosensitizers in PDT for cancer treatment.[]

-

Mechanism: Upon activation with light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS).[] These ROS are highly cytotoxic and can selectively destroy tumor cells in the targeted area.[] The chemical structure of the dye can be tailored to optimize its optical properties for deep-tissue penetration.[]

Caption: Mechanism of action for derived photosensitizers in Photodynamic Therapy.

Influence of Structural Modifications on Function

The versatility of the indolium precursor allows for the synthesis of derivatives with tailored functionalities by modifying the substituent groups.

| Substituent Group | Example Compound | Functional Consequence and Mechanism |

| Aminopropyl | 1-(3-aminopropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide | The cationic charge enhances interaction with and disruption of bacterial membranes, leading to antimicrobial activity.[1] |

| Carboxypentyl | 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide | Enables covalent conjugation to biomolecules or nanoparticles for targeted bioimaging applications.[1] |

| Boronostyryl | 2-(4-boronostyryl)-1-(2-hydroxyethyl)-3,3-dimethyl-3H-indol-1-ium bromide | Facilitates sugar recognition through interactions between the boronic acid and diol groups.[1] |

Safety and Handling

According to safety data sheets, this compound is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[4] Appropriate personal protective equipment should be used when handling this compound.[4]

Conclusion

While a direct, detailed mechanism of action for this compound as a standalone bioactive molecule is not well-documented, its significance as a chemical intermediate is firmly established. Its primary role is to serve as a foundational building block for the synthesis of advanced functional materials, most notably heptamethine cyanine dyes. The true "mechanism of action" is therefore embodied in the diverse applications of these derivatives, which range from targeted bioimaging to photodynamic cancer therapy. Future research may yet uncover novel biological activities of the parent compound, but its current value to the scientific community lies in its synthetic versatility.

References

-

3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide - PubChem. (URL: [Link])

-

3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide … - PubChem. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 29636-94-0 [sigmaaldrich.com]

- 5. 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | C13H18BrNO | CID 2848506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | C13H18BrNO | CID 2848506 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a quaternary ammonium salt belonging to the indolium class of compounds.[1][2][3] Its structure, featuring a positively charged nitrogen atom, a hydrophilic hydroxyethyl group, and a relatively nonpolar indolinium core, makes it a molecule of significant interest.[4] These compounds serve as crucial precursors and building blocks in the synthesis of functional organic materials, particularly heptamethine cyanine dyes, which have applications in bioimaging and diagnostics.[4]

For researchers in materials science and drug development, understanding the solubility of this compound is not a trivial pursuit. It is a fundamental physicochemical property that dictates its utility and application. Solubility data governs the choice of solvent for chemical reactions, dictates the feasibility of purification by crystallization, and is paramount for the formulation of liquid-based products. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, grounded in established scientific principles and methodologies. While specific quantitative solubility data for this exact molecule is not extensively published, this guide will equip the practicing scientist with the theoretical knowledge and practical protocols to evaluate it and similar ionic species.

Theoretical Framework: The Science of Dissolution

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of energetic factors. The process can be conceptually broken down into two main steps:

-

Overcoming the Lattice Energy: The ionic bonds holding the cations and anions together in the solid crystal lattice must be broken. This is an endothermic process requiring energy input.[5]

-

Solvation of Ions: The separated ions are then surrounded and stabilized by solvent molecules.[6] This process, known as solvation, is typically exothermic and releases energy.[6]

A substance dissolves when the energy released during solvation is comparable to or greater than the energy required to overcome the crystal lattice energy. The universally applied principle of "like dissolves like" provides a useful heuristic: polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[5][7][8]

For an ionic salt, the key solvent properties influencing solubility are:

-

Polarity and Dipole Moment: Polar solvents possess molecules with significant dipole moments, having distinct positive and negative ends.[6] These dipoles can interact favorably with the positive (indolium cation) and negative (bromide anion) ions, effectively shielding them from each other and stabilizing them in solution.[6][9] Water is an excellent solvent for many ionic compounds due to its high polarity.[7][9]

-

Protic vs. Aprotic Nature:

-

Polar Protic Solvents (e.g., methanol, ethanol, water) contain O-H or N-H bonds and can act as hydrogen bond donors. The hydroxyethyl group (-CH₂CH₂OH) on the indolium cation can also participate in hydrogen bonding, enhancing solubility in these solvents.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO) have large dipole moments but lack O-H or N-H bonds. They can solvate cations well through dipole-ion interactions but are less effective at solvating small anions like bromide, which are better stabilized by hydrogen bonding.

-

-

Nonpolar Solvents (e.g., hexane, toluene) lack a significant dipole moment and cannot effectively solvate ions.[9] Consequently, ionic compounds like the one are generally insoluble or sparingly soluble in nonpolar solvents.[8]

Physicochemical Profile of the Solute

To predict the solubility behavior of this compound, we must analyze its molecular structure:

-

Ionic Nature: It is a salt, composed of a relatively large organic cation and a bromide anion. This inherent ionic character dictates that it will be most soluble in polar solvents capable of stabilizing these charges.[9][10]

-

Hydrophilic Group: The terminal hydroxyethyl (-CH₂CH₂OH) group is hydrophilic and capable of forming strong hydrogen bonds with protic solvents.[4] This feature significantly enhances its affinity for solvents like water, methanol, and ethanol.

-

Hydrophobic Core: The 2,3,3-trimethyl-3H-indolium ring system is composed primarily of carbon-hydrogen bonds and is hydrophobic ("water-fearing").[9][11] This part of the molecule will have more favorable interactions with the organic portion of solvents.

-

Counterion: The bromide (Br⁻) anion is a relatively small halide. Its solubility is influenced by the solvent's ability to stabilize a negative charge. Bromide salts are noted to generally have higher aqueous solubility than corresponding iodide salts.[4]

This amphiphilic nature—possessing both hydrophilic and hydrophobic regions—suggests a nuanced solubility profile. While highly polar solvents are required to dissolve the ionic pair, the organic character of the cation may lend some solubility in less polar organic solvents compared to a simple inorganic salt.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[12][13] This technique is considered the gold standard for its accuracy and reliability.[13] The protocol below provides a self-validating system for obtaining precise solubility data.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at equilibrium.

-

Carefully add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can vary significantly, from 24 to 72 hours.[13][14]

-

Expert Insight: To validate that equilibrium has been achieved, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.[13]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals. Causality Note: Failure to filter properly is a common source of erroneously high solubility measurements.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[15] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, mol/L, or g/100g of solvent.

-

Workflow Visualization

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Expected Solubility Trends and Data Interpretation

While specific numerical data for this compound is scarce in public literature, a qualitative solubility profile can be predicted based on the principles outlined above. The following table summarizes the expected solubility in representative organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding with both the hydroxyethyl group and the bromide anion effectively solvate the ionic compound.[9] |

| Polar Aprotic | DMSO, Acetonitrile (ACN) | Moderate to Low | Good at solvating the large indolium cation via dipole-dipole interactions, but less effective at solvating the bromide anion, limiting overall solubility. |

| Slightly Polar | Acetone, Dichloromethane | Low to Very Low | Insufficient polarity to overcome the crystal lattice energy of the salt. Limited interaction with the ionic components. |

| Nonpolar | Hexane, Toluene, Ether | Insoluble | Lack the dipole moment required for effective ion solvation.[8][9] Favorable interactions are insufficient to overcome the strong ion-ion forces in the crystal lattice. |

Expert Insight: When analyzing results, a key comparison is between solvents of similar polarity but different protic character (e.g., methanol vs. acetonitrile). Higher solubility in methanol would strongly indicate the importance of hydrogen bonding for solvating the bromide anion and the hydroxyethyl group.

Visualizing Solute-Solvent Interactions

Caption: Key Molecular Interactions Influencing Solubility.

Factors Influencing Solubility Measurements

Several external factors can significantly impact the measured solubility of the compound:

-

Temperature: For most solid solutes, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and adding heat (energy) helps overcome the lattice energy.[5] It is critical to report the temperature at which any solubility measurement is made.

-

Purity of Solute and Solvent: Impurities can alter the measured solubility. The presence of other ions, in particular, could lead to common-ion effects or other unexpected interactions.[5]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, therefore, a different solubility. It is essential to characterize the solid form used in the experiments.

Conclusion: From Data to Application

A thorough understanding of the solubility of this compound is essential for its effective use in research and development. By combining a robust theoretical framework with a validated experimental protocol like the isothermal shake-flask method, scientists can generate the reliable data needed to guide solvent selection for synthesis, design efficient purification strategies, and develop stable formulations. While published data may be limited, the principles and methods detailed in this guide provide a clear pathway for any researcher to determine and interpret the solubility of this and other novel ionic compounds.

References

-

Chemistry LibreTexts. (2019). 9.2: Solubility and Structure. [Link]

-

Homework.Study.com. What are some factors that affect the solubility of ionic substances?. [Link]

-

TutorChase. Why do ionic compounds often dissolve in polar solvents?. [Link]

-

Physics Forums. (2011). Quaternary ammonium compound solubility. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Desnoyers, J. E., Pelletier, G. E., & Jolicoeur, C. (1965). SALTING-IN BY QUATERNARY AMMONIUM SALTS. Canadian Journal of Chemistry. [Link]

-

ResearchGate. a) Isothermal method (detecting composition of a saturated solution at a given temperature). [Link]

-

Alfa Chemistry via YouTube. (2025). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. [Link]

-

Journal of Chemical & Engineering Data. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. [Link]

-

ACS Omega. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. [Link]

-

ResearchGate. I am not quite sure how can we estimate the solubility of Ionic liquids in different solvents. [Link]

-

MDPI. The Solubility Parameters of Ionic Liquids. [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. The Solubility Parameters of Ionic Liquids. [Link]

-

Save My Exams. (2024). Quaternary Ammonium Salts (AQA A Level Chemistry): Revision Note. [Link]

-

Gattefossé via YouTube. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. Solubility of ILs in water and organic solvents | Download Table. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 29636-94-0 [sigmaaldrich.com]

- 3. 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | 29636-94-0 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. homework.study.com [homework.study.com]

- 6. tutorchase.com [tutorchase.com]

- 7. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. physicsforums.com [physicsforums.com]

- 11. savemyexams.com [savemyexams.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

stability and storage conditions for 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide